molecular formula C17H13NO5 B12916528 6-Benzoyl-2-oxo-3-benzoxazolinepropionic acid CAS No. 76752-01-7

6-Benzoyl-2-oxo-3-benzoxazolinepropionic acid

Katalognummer: B12916528
CAS-Nummer: 76752-01-7
Molekulargewicht: 311.29 g/mol
InChI-Schlüssel: HHGQHMARMJYJMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzoyl-2-oxo-3-benzoxazolinepropionic acid typically involves the use of 2-aminophenol as a precursor. One common method includes the reaction of 2-aminophenol with aldehydes or ketones under reflux conditions in the presence of a catalyst. For instance, a magnetic solid acid nanocatalyst can be used to facilitate the reaction, yielding the desired product with high efficiency .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of efficient catalysts and reaction conditions that maximize yield and minimize by-products would be crucial for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

6-Benzoyl-2-oxo-3-benzoxazolinepropionic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents that facilitate the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.

Wissenschaftliche Forschungsanwendungen

6-Benzoyl-2-oxo-3-benzoxazolinepropionic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Benzoyl-2-oxo-3-benzoxazolinepropionic acid involves its interaction with molecular targets in biological systems. This could include binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific application being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other benzoxazole derivatives, such as:

  • 2-Benzoxazolinone
  • 2-Aminobenzoxazole
  • 2-Methylbenzoxazole

Uniqueness

What sets 6-Benzoyl-2-oxo-3-benzoxazolinepropionic acid apart is its unique combination of functional groups, which may confer specific properties not found in other benzoxazole derivatives. This uniqueness can make it particularly valuable for certain applications, such as in the synthesis of specialized materials or as a potential therapeutic agent .

Eigenschaften

CAS-Nummer

76752-01-7

Molekularformel

C17H13NO5

Molekulargewicht

311.29 g/mol

IUPAC-Name

3-(6-benzoyl-2-oxo-1,3-benzoxazol-3-yl)propanoic acid

InChI

InChI=1S/C17H13NO5/c19-15(20)8-9-18-13-7-6-12(10-14(13)23-17(18)22)16(21)11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,19,20)

InChI-Schlüssel

HHGQHMARMJYJMK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N(C(=O)O3)CCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.